molecular formula C6H7NO3 B1395604 Methyl 3-hydroxy-1H-pyrrole-2-carboxylate CAS No. 79068-31-8

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Cat. No. B1395604
CAS RN: 79068-31-8
M. Wt: 141.12 g/mol
InChI Key: WDPQPKMCONIREA-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H7NO3 . It is used as an intermediate in the synthesis of pyrrolyl aryl sulfones with activity against HIV-1 . It is also used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids with anti-mitotic and cytotoxic activity .


Molecular Structure Analysis

The molecular structure of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with a carboxylate (COO-) and a hydroxy (OH) group attached . The average mass of the molecule is 141.125 Da and the monoisotopic mass is 141.042587 Da .


Physical And Chemical Properties Analysis

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate has a density of 1.4±0.1 g/cm3, a boiling point of 264.2±20.0 °C at 760 mmHg, and a flash point of 113.6±21.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 34.3±0.3 cm3, and it has a polar surface area of 62 Å2 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is used in the synthesis of various heterocyclic compounds. For instance, its derivatives interact with 3-(arylamino)-1H-inden-1-ones to form triones, useful in organic chemistry and possibly pharmaceuticals (Silaichev et al., 2012).

Antimicrobial Applications

Some derivatives of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, like (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, show promising antimicrobial properties. Their structures, characterized by spectroscopy, exhibit good antibacterial and antifungal activity (Hublikar et al., 2019).

Photoreactive Properties

The photoreactive properties of Methyl 3-hydroxy-1H-pyrrole-2-carboxylates are explored in studies like light-induced dehydrodimerization, where irradiation of these compounds yields specific dimeric products (Ghaffari-Tabrizi et al., 1984).

Reactions with Epoxides

Reactions involving Methyl 3-hydroxy-1H-pyrrole-2-carboxylate and epoxides have been studied, yielding various products depending on the reaction conditions. These reactions are significant in the synthesis of compounds with potential applications in materials science and pharmaceuticals (Irwin & Wheeler, 1972).

Parallel Synthesis of Pyrrolones

A procedure for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via a three-component condensation, utilizing Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, demonstrates its importance in the development of large libraries of pyrrolones. This synthesis is crucial for the discovery of new compounds with potential biological activities (Ryabukhin et al., 2012).

properties

IUPAC Name

methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-10-6(9)5-4(8)2-3-7-5/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPQPKMCONIREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716162
Record name Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

CAS RN

79068-31-8
Record name Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-1H-pyrrole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared by the method described in Example 101 from methyl glycinate (22 g, 0.25 moles), methyl α-chloroacrylate (29.8 g, 0.25 moles), and sodium (17 g, 0.74 moles). Following filtration through silica gel and evaporation of the filtrate, the product is obtained pure and crystalline (18.6 g ; mp 100°-102° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MD Mullican, RJ Sorenson, DT Connor… - Journal of medicinal …, 1991 - ACS Publications
The synthesis and antiallergic activity of a series of novel thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles are described. A number of compounds inhibit the release of …
Number of citations: 36 pubs.acs.org

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